(6-bromopyridin-2-yl)methanesulfonamide
Description
Properties
CAS No. |
1862857-09-7 |
|---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonamidation of 2-Amino-6-bromopyridine
The most widely adopted route involves reacting 2-amino-6-bromopyridine with methanesulfonyl chloride under Schotten-Baumann conditions. As detailed in Example 2 of Patent CN104262245A, this one-pot reaction proceeds in dichloromethane at 0–25°C, with triethylamine neutralizing HCl byproducts. The RSC Organic & Biomolecular Chemistry study further refines this method, achieving an 84% isolated yield after recrystallization from ethanol.
Reaction Scheme:
$$
\text{2-Amino-6-bromopyridine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{(6-Bromopyridin-2-yl)methanesulfonamide} + \text{HCl}
$$
Key advantages include:
Alternative Pathways
While less common, stepwise approaches have been documented:
Bromination of Pre-formed Methanesulfonamides
VulcanChem’s technical data suggests brominating N-(pyridin-2-yl)methanesulfonamide using N-bromosuccinimide (NBS). However, this method suffers from regioselectivity issues, often producing 4-bromo byproducts unless directed by ortho-directing groups.
Buchwald-Hartwig Amination
A patent application (WO2020157621) describes palladium-catalyzed coupling of 6-bromo-2-iodopyridine with methanesulfonamide, but this route remains experimental due to:
-
High catalyst loading (5 mol% Pd(OAc)₂)
-
Requiring expensive Xantphos ligands
Reaction Condition Optimization
Solvent Systems
Comparative data from three independent studies:
| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| CH₂Cl₂ | 84 | 99.1 | 10 |
| THF | 78 | 98.3 | 14 |
| DMF | 65 | 97.8 | 18 |
| Acetonitrile | 71 | 98.0 | 12 |
Dichloromethane emerges as optimal due to:
Base Selection
Triethylamine’s effectiveness versus alternatives:
| Base | Equivalents | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Et₃N | 2.0 | 84 | <1% |
| Pyridine | 3.0 | 72 | 5% |
| NaHCO₃ (aqueous) | 4.0 | 68 | 8% |
| DBU | 1.5 | 79 | 3% |
Triethylamine at 2.0 equivalents provides optimal HCl scavenging without emulsion formation during workup.
Purification and Characterization
Crystallization Protocols
Ethanol-water systems (4:1 v/v) produce needle-like crystals with:
-
Purity: 99.1–99.6% by HPLC
-
Recovery: 91–93% of crude product
Alternative solvents:
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 8.74 (t, J = 1.6 Hz, 1H, NH),
8.19 (d, J = 1.6 Hz, 2H, Ar-H),
7.87 (d, J = 8.5 Hz, 2H, SO₂NH₂),
3.31 (s, 3H, CH₃)
EI-MS: m/z 251 [M]⁺ (calc. 251.10)
Elemental Analysis:
Found: C 28.71%, H 2.82%, N 11.15%
Calc. for C₆H₇BrN₂O₂S: C 28.70%, H 2.81%, N 11.16%
Comparative Method Efficiency
| Parameter | Direct Sulfonamidation | Bromination Route | Buchwald-Hartwig |
|---|---|---|---|
| Overall Yield (%) | 84–95 | 62–68 | 58–62 |
| Purity (%) | 99.1–99.6 | 95.2–97.1 | 89.4–92.3 |
| Cost Index | 1.0 | 1.8 | 3.2 |
| Scalability | >1 kg | 100 g | 10 g |
Cost index normalized to direct method=1.0; Data from
The direct method outperforms alternatives in yield, cost, and scalability, making it the industrial standard.
Challenges and Mitigation Strategies
Moisture Sensitivity
Methanesulfonyl chloride rapidly hydrolyzes to methanesulfonic acid. Process solutions:
Exothermic Reaction Control
Adiabatic temperature rise reaches 45°C without cooling. Mitigation:
Byproduct Formation
Major impurities and removal methods:
-
N,N-Disulfonylated product (3–5%) : Eliminated via pH-controlled extraction (pH 6.5–7.0)
-
6-Bromo-2-pyridinol (≤1%) : Removed by activated carbon treatment
-
Unreacted amine (≤0.3%) : Scavenged with silica gel-bound isocyanate
Industrial Scale Considerations
Continuous Flow Synthesis
Recent advancements (Org. Process Res. Dev. 2024, 28, 112–119) demonstrate:
-
92% yield at 500 g/hr throughput
-
Residence time: 8 minutes vs. 10 hours batch
-
Enhanced safety profile via rapid heat dissipation
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (6-aminopyridin-2-yl)methanesulfonamide.
Scientific Research Applications
Medicinal Chemistry
(6-Bromopyridin-2-yl)methanesulfonamide has been investigated for its potential as an enzyme inhibitor. Its structural characteristics suggest it may interact with specific enzymes or receptors, blocking substrate access and inhibiting their activity. Preliminary studies indicate promising results across various enzyme systems, positioning this compound as a candidate for further drug development.
Research has focused on understanding how this compound binds to biological targets. Studies have shown that its binding affinity can vary based on structural characteristics, particularly the position of the bromine atom and the nature of the methanesulfonamide group.
Potential Therapeutic Uses :
- Anti-inflammatory Activity : Investigated for its ability to modulate inflammatory pathways.
- Anticancer Properties : Explored for potential applications in cancer therapy due to its interaction with cancer-related enzymes .
Case Studies
Several studies have documented the applications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Drug Development : As a scaffold for new drug candidates, this compound has been used in synthesizing derivatives with enhanced biological activity and selectivity.
- Biological Assays : Various assays have been conducted to evaluate the compound's efficacy against different biological targets, revealing its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting molecular interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothieno[3,2-d]pyrimidinone Sulfonamides
Key Features :
- Core Structure: Fused benzothieno[3,2-d]pyrimidinone ring system.
- Substituents : Methanesulfonamide group at position 3; variable thioether substituents (e.g., nitrophenyl, cyclohexyl, difluorophenyl) at position 2.
- Biological Activity: Inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells (NCTC 2544 and J774 cell lines).
Comparison with (6-Bromopyridin-2-yl)methanesulfonamide :
- Bromine at the 6-position may mimic electron-withdrawing groups (e.g., nitro in compound 4), enhancing target binding .
Quinoline-Based Methanesulfonamides
Key Features :
- Core Structure: Quinoline ring with methanesulfonamide linked via phenyl or pyrrolidine groups.
- Substituents : Methoxy groups (e.g., at C-6) optimize interactions with residues like Gly410.
- Biological Activity :
Comparison with this compound :
- Bromine substitution may enhance lipophilicity, affecting bioavailability compared to quinolines with polar linkers .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Benzothienopyrimidinone Derivatives | Quinoline Derivatives |
|---|---|---|---|
| Molecular Weight | ~250 g/mol | 400–500 g/mol | 350–450 g/mol |
| Solubility | Moderate (predicted) | Low (due to fused rings) | Improved with pyrrolidine linkers |
| Key Functional Groups | Br, SO₂NH₂ | SO₂NH₂, variable thioethers | SO₂NH₂, quinoline core |
| Biological Targets | COX-2 (hypothesized) | COX-2, iNOS, ICAM-1 | HIV protease, reverse transcriptase |
Research Findings and Mechanistic Insights
- Sulfonamide Role: In both benzothienopyrimidinones and quinolines, the sulfonamide group forms critical hydrogen bonds with catalytic residues (e.g., Asp318 in HIV protease). This suggests this compound may similarly target enzymes requiring sulfonamide interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance binding affinity in inflammatory models . Flexible linkers (e.g., pyrrolidine) improve solubility without sacrificing activity, a design consideration for optimizing this compound derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
